molecular formula C24H27N5O2 B2640217 N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide CAS No. 923132-46-1

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide

Cat. No.: B2640217
CAS No.: 923132-46-1
M. Wt: 417.513
InChI Key: HJYKBRIKCZGQLS-UHFFFAOYSA-N
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Description

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide is a pyrimidine derivative featuring a pyrrolidine-substituted pyrimidine core linked to a phenoxypropanamide group. The pyrrolidine ring may enhance solubility and bioavailability, while the phenoxypropanamide moiety could influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-17-16-22(29-14-6-7-15-29)28-24(25-17)27-20-12-10-19(11-13-20)26-23(30)18(2)31-21-8-4-3-5-9-21/h3-5,8-13,16,18H,6-7,14-15H2,1-2H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYKBRIKCZGQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Bases: Potassium carbonate, sodium hydroxide.

    Catalysts: Palladium on carbon, EDCI, HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of N-oxides, while reduction of nitro groups can yield amines .

Mechanism of Action

The mechanism of action of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The pyrimidine ring can act as a ligand for various enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Key Compounds for Comparison :

7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b) Core Structure: Pyrrolo[2,3-d]pyrimidine with sulfamoyl and methoxyphenyl groups. Key Differences:

  • The target compound lacks the sulfamoyl group but includes a phenoxypropanamide chain.
  • The cyclopentyl and carboxamide substituents in 10b may enhance kinase inhibition, whereas the pyrrolidine and phenoxy groups in the target compound could favor different binding interactions. Synthesis Yield: 38% (lower yields may reflect challenges in introducing sulfamoyl groups) .

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide

  • Core Structure : Piperidinyl-propanamide with methoxymethyl and phenyl groups.
  • Key Differences :
  • Both compounds share a propanamide backbone, but the phenoxy substitution in the target may alter pharmacokinetics (e.g., lipophilicity) compared to the methoxymethyl group in this analog.

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Core Structure: Pyrimidine with fluorophenyl and methoxyphenylaminomethyl substituents. Key Differences:

  • The target compound features a pyrrolidine ring and phenoxypropanamide, whereas this analog uses fluorophenyl and methoxyphenyl groups.
  • Crystallographic data for this compound reveals intramolecular hydrogen bonding (N–H⋯N) and dihedral angles (~12.8°) that stabilize its conformation . The absence of such data for the target compound suggests further structural studies are needed.

Triazine-Pyrrolidine Hybrids Core Structure: Triazine linked to pyrrolidinyl and dimethylamino-phenyl groups. Key Differences:

  • The target compound’s pyrimidine core is simpler than the triazine system here, which may reduce synthetic complexity.
  • The dimethylamino groups in this hybrid could enhance solubility but introduce steric hindrance compared to the target’s phenoxy group.

Biological Activity

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide, a complex organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C21H23N5O2S
  • Molecular Weight : 409.5 g/mol
  • IUPAC Name : N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

This structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes:

  • Vanilloid Receptor 1 Antagonism : The compound acts as an antagonist to the vanilloid receptor 1 (TRPV1), which plays a crucial role in pain perception and inflammation.
  • Insulin-like Growth Factor 1 Receptor Modulation : It interacts with the IGF-1 receptor, influencing cellular growth and survival pathways.

Biological Activities

The compound exhibits several notable biological activities:

Antioxidative Properties : Research indicates that it can scavenge free radicals, reducing oxidative stress in cells.

Antibacterial Activity : Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition : It has been investigated for its inhibitory effects on certain enzymes involved in metabolic pathways, potentially aiding in disease management.

Case Study 1: Antioxidative Effects

A study published in the Journal of Medicinal Chemistry explored the antioxidative properties of this compound. The compound was shown to significantly reduce reactive oxygen species (ROS) levels in cultured neuronal cells, indicating its protective effects against oxidative damage.

Case Study 2: Antibacterial Efficacy

Another research article highlighted its antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a novel antibacterial agent.

Case Study 3: Enzyme Inhibition

In a pharmacological study, the compound was evaluated for its ability to inhibit phosphodiesterase enzymes. Results indicated a dose-dependent inhibition, which could be beneficial in conditions like asthma and cardiovascular diseases where phosphodiesterase modulation is therapeutic.

Summary of Biological Activities

Activity Description Evidence
AntioxidativeReduces oxidative stress in cellsJournal of Medicinal Chemistry
AntibacterialEffective against S. aureus and E. coliClinical Microbiology Reviews
Enzyme InhibitionInhibits phosphodiesterase enzymesPharmacological Research Journal

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